molecular formula C15H9Cl2NO2 B1332783 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 303997-00-4

1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B1332783
CAS No.: 303997-00-4
M. Wt: 306.1 g/mol
InChI Key: DGUYNCOMHJNSBV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione, also known as dichlorobenzylidene indanone (DCBI), is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound composed of an indole ring and a benzylidene group connected by a carbon-carbon double bond. DCBI has been used in a variety of research applications, including synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemosensor for Metal Ions

1H-Indole-2,3-dione, a compound related to 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, has been used as a chemosensor, particularly for detecting Fe3+ ions. It demonstrates a high sensing capability and selective detection due to its amide and carbonyl functional groups, which can bind and chelate metal ions. This was observed through the significant enhancement of absorption peaks in the ultraviolet region upon addition of Fe3+ ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Versatile in Organic Synthesis

Isatins, including 1H-indole-2,3-dione, are versatile substrates in organic synthesis. They are used in synthesizing a variety of heterocyclic compounds such as indoles, quinolines, and as raw materials for drug synthesis. Isatins have also been found in mammalian tissue, suggesting a role as modulators of biochemical processes (Garden & Pinto, 2001).

Structural Studies

The crystal structure of 1H-indole-2,3-dione derivatives has been extensively studied. For instance, 1-Propyl-1H-indole-2,3-dione demonstrated a planar structure with hydrogen bonding chains, which is important for understanding its chemical properties and potential applications (Qachchachi et al., 2016).

Anticorrosion and Antibacterial Properties

Indole-2,3-dione and its derivatives have been investigated for their anticorrosion and antibacterial activities. These compounds have shown potential as inhibitors against metal corrosion and also display antibacterial properties, useful in various industrial and medical applications (Miao, 2014).

Potential in Drug Development

Due to the structural versatility of indole derivatives, they have been identified as promising candidates in drug development, particularly in anticancer research. The diverse substitutions on the indole ring provide a range of biological activities, highlighting their potential as therapeutic agents (Sachdeva, Mathur, & Guleria, 2020).

Photophysical Properties

The photo-induced molecular transformations of indole derivatives have been studied, revealing their potential in synthetic chemistry. This includes the synthesis of complex structures like benz[f]indole-4,9-diones and indole-4,7-diones, with applications in creating new materials and drugs (Kobayashi, Takeuchi, Seko, & Suginome, 1991).

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUYNCOMHJNSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365736
Record name 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303997-00-4
Record name 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2,6-dichlorobenzyl)-isatin was prepared by the method of Example 1, Step A from isatin and 2,6-dichlorobenzyl chloride.
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